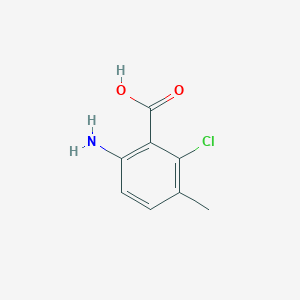

6-Amino-2-chloro-3-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2-chloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMMULQDXBPFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Amino-2-chloro-3-methylbenzoic Acid

Abstract: This document provides an in-depth technical guide for the rational synthesis and comprehensive characterization of 6-Amino-2-chloro-3-methylbenzoic acid, a substituted anthranilic acid derivative of significant interest as a chemical building block. Anthranilic acid scaffolds are pivotal in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] This guide presents a proposed, logically derived synthetic pathway, beginning with a commercially available precursor. Each synthetic step is accompanied by a detailed, field-tested protocol, an explanation of the underlying reaction mechanism, and the scientific rationale for the chosen experimental conditions. Furthermore, a complete suite of analytical methodologies for structural verification and purity assessment—including HPLC, FTIR, NMR, and Mass Spectrometry—is detailed. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to the preparation and validation of this key chemical intermediate.

Introduction and Strategic Overview

This compound belongs to the class of substituted anthranilic acids. The unique arrangement of its functional groups—an amine, a carboxylic acid, a chlorine atom, and a methyl group—on the benzene ring makes it a versatile precursor for the synthesis of complex heterocyclic systems, such as quinazolinones and acridones, which are known to possess a wide range of biological activities.[1][2] The precise control over the substitution pattern is critical for modulating the physicochemical properties and biological efficacy of the final target molecules.

Given the absence of a well-documented, direct synthesis protocol in peer-reviewed literature, this guide proposes a robust and logical two-step synthetic route starting from the commercially available 2-chloro-3-methylbenzoic acid. The core strategy involves:

-

Regioselective Nitration: Introduction of a nitro group at the C6 position, ortho to the activating methyl group and para to the chloro substituent, leveraging the combined directing effects of the substituents.

-

Chemoselective Reduction: Conversion of the nitro group to the target primary amine, while preserving the carboxylic acid and chloro functionalities.

This pathway is designed for efficiency, high regioselectivity, and the use of standard laboratory reagents and techniques.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process designed to control the regiochemistry of the substitution on the aromatic ring. The choice of starting material and the sequence of reactions are critical for the successful formation of the desired isomer.

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Nitro-2-chloro-3-methylbenzoic acid

Causality Behind Experimental Choices: The nitration of 2-chloro-3-methylbenzoic acid requires careful control of electrophilic aromatic substitution. The substituents on the ring have competing directing effects:

-

-CH₃ (at C3): Activating, ortho-, para-director. Directs towards C2, C4.

-

-Cl (at C2): Deactivating, ortho-, para-director. Directs towards C4, C6.

-

-COOH (at C1): Deactivating, meta-director. Directs towards C3, C5.

The positions C3 and C2 are already substituted. The -COOH group deactivates the ring, making nitration more difficult than for toluene or chlorobenzene. The strongest activating influence for the remaining positions comes from the -CH₃ and -Cl groups. The C6 position is para to the chloro group and ortho to the methyl group. This convergence of directing effects, despite the deactivating nature of the other groups, makes C6 the most probable site for nitration under controlled conditions. A mixture of sulfuric and nitric acid provides the necessary nitronium ion (NO₂⁺) electrophile. Low temperature is crucial to minimize side reactions and prevent the formation of dinitro products.

Protocol:

-

Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 98%, 40 mL).

-

Cooling: Cool the flask in an ice-salt bath to 0 °C.

-

Substrate Addition: While maintaining the temperature between 0-5 °C, slowly add 2-chloro-3-methylbenzoic acid (10.0 g, 54.2 mmol) in small portions. Stir until fully dissolved.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%, 5.0 mL, ~78 mmol) to concentrated sulfuric acid (10 mL) in a separate beaker, pre-chilled in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-45 minutes. Critically, ensure the internal temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a 1 L beaker with vigorous stirring. A precipitate should form.

-

Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

-

Drying: Dry the crude product in a vacuum oven at 50 °C to yield 6-nitro-2-chloro-3-methylbenzoic acid. The product can be recrystallized from an ethanol/water mixture if necessary.

Step 2: Synthesis of this compound

Causality Behind Experimental Choices: The reduction of an aromatic nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation (H₂/Pd-C) is a clean method but requires specialized pressure equipment. A more common and accessible laboratory method is the use of a metal in acidic solution, such as tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid. Stannous chloride is often preferred as it is a milder reducing agent and the reaction conditions are less harsh, which helps to preserve the other functional groups on the ring. The acidic workup ensures that the product amine is protonated (as an ammonium salt), making it soluble, while the final basification step deprotonates it, causing the free amine to precipitate for easy isolation.

Protocol:

-

Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 6-nitro-2-chloro-3-methylbenzoic acid (10.0 g, 43.2 mmol) from Step 1 and ethanol (150 mL).

-

Reagent Addition: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O, 48.7 g, 216 mmol).

-

Reaction: Slowly add concentrated hydrochloric acid (HCl, 37%, 50 mL) to the mixture. The reaction is exothermic. Once the initial exotherm subsides, heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. The reaction should become a clear solution.

-

Cooling & Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly neutralize the mixture by adding a 50% (w/v) aqueous sodium hydroxide (NaOH) solution. Be cautious, as this is a highly exothermic neutralization. Continue adding NaOH until the pH is approximately 8-9. A precipitate of tin hydroxides will form alongside the product.

-

Filtration (Optional): Filter the mixture to remove the tin salts. Wash the solid cake with ethyl acetate. Combine the filtrate and the washings.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

-

Purification: Recrystallize the crude product from an ethanol/water or methanol/water mixture to obtain the pure compound.

Characterization and Quality Control

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for assessing the purity of a synthesized compound. A reversed-phase method separates compounds based on their hydrophobicity. The target compound will have a characteristic retention time, and the area of its peak relative to the total area of all peaks provides a quantitative measure of its purity.

Protocol:

-

System: Agilent 1100 HPLC or equivalent.[3]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Prep: Dissolve ~1 mg of the final product in 1 mL of 50:50 Acetonitrile/Water.

-

Acceptance Criteria: Purity should be ≥98% for most research applications.

Spectroscopic Analysis

Caption: Structure of this compound with atom numbering for NMR.

4.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

Expected Peaks: The analysis of related substituted anthranilic acids provides a basis for predicting the FTIR spectrum.[4][5]

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 |

| Amine | N-H stretch (sym/asym) | 3300 - 3500 |

| Carboxylic Acid | C=O stretch | 1680 - 1710 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Amine | N-H bend | 1550 - 1650 |

| Alkyl | C-H stretch | 2850 - 3000 |

| Aryl Halide | C-Cl stretch | 1000 - 1100 |

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR shows the number of different types of carbon atoms. Data from a similar isomer (2-amino-3-methyl-5-chlorobenzoic acid) can serve as a useful comparison.[6]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ ~12-13 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ ~7.5 ppm (d, 1H): Aromatic proton at C4.

-

δ ~6.8 ppm (d, 1H): Aromatic proton at C5.

-

δ ~5.5-6.0 ppm (s, 2H, broad): Amine protons (-NH₂).

-

δ ~2.2 ppm (s, 3H): Methyl protons (-CH₃).

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):

-

δ ~168 ppm: Carboxylic acid carbon (-COOH).

-

δ ~145-150 ppm: C6 (carbon attached to NH₂).

-

δ ~130-135 ppm: C4.

-

δ ~120-130 ppm: C2, C3 (carbons attached to Cl and CH₃).

-

δ ~115-120 ppm: C1, C5.

-

δ ~18-22 ppm: Methyl carbon (-CH₃).

4.2.3 Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide structural information from its fragmentation pattern.

Expected Results (for C₈H₈ClNO₂):

-

Molecular Weight: 185.61 g/mol .

-

Expected Ion Peaks (ESI+): [M+H]⁺ at m/z 186.03.

-

Isotopic Pattern: A characteristic pattern for a molecule containing one chlorine atom will be observed, with a peak at [M+H]⁺ and another peak at [M+2+H]⁺ with an intensity ratio of approximately 3:1.

-

Major Fragmentation: Loss of H₂O (m/z 168) and loss of COOH (m/z 141).

Safety Considerations

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Acids: Concentrated sulfuric, nitric, and hydrochloric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Stannous Chloride: Harmful if swallowed and may cause skin irritation.

-

Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage. The neutralization process is highly exothermic and requires slow addition and efficient cooling.

-

Organic Solvents: Ethanol, ethyl acetate, and methanol are flammable. Keep away from ignition sources.

Conclusion

This guide outlines a comprehensive and scientifically grounded strategy for the synthesis and characterization of this compound. By employing a regioselective nitration followed by a chemoselective reduction, the target molecule can be synthesized from a readily available starting material. The detailed protocols and the rationale behind them provide a solid foundation for researchers. The suite of analytical techniques described—HPLC, FTIR, NMR, and MS—forms a self-validating system to ensure the unambiguous confirmation of the product's structure and a high degree of purity, making it suitable for subsequent applications in drug discovery and materials science.

References

-

Tiwari, D., Haque, S., Misra, S., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. Available at: [Link]

-

International Journal of Drug Development and Research. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. Available at: [Link]

-

Tiwari, D., et al. (2011). Synthesis and pharmacological screening of Nsubstituted anthranilic acid derivatives. International Journal of Drug Development & Research. Available at: [Link]

-

Klapars, A., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. National Institutes of Health. Available at: [Link]

-

Bergman, J. (2007). Synthesis of heterocycles from anthranilic acid and its derivatives. KI Open Archive. Available at: [Link]

-

Gao, Y., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Springer Nature. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

Sources

- 1. openarchive.ki.se [openarchive.ki.se]

- 2. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. ijddr.in [ijddr.in]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2-chloro-3-methylbenzoic acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 6-Amino-2-chloro-3-methylbenzoic acid, a molecule of interest within contemporary drug discovery and chemical synthesis landscapes. Recognizing the current scarcity of published experimental data for this specific compound, this paper establishes a procedural framework for its characterization. By referencing methodologies and data from the closely related isomer, 2-Amino-5-chloro-3-methylbenzoic acid, we present a detailed guide for researchers, scientists, and drug development professionals on how to approach the physicochemical profiling of this and similar molecules. The significance of properties such as solubility, lipophilicity, and ionization constant (pKa) in determining a compound's pharmacokinetic and pharmacodynamic behavior is a central theme. This guide is intended to be a foundational resource, enabling researchers to design robust experimental plans for the comprehensive evaluation of this compound.

Introduction: The Imperative of Physicochemical Profiling in Drug Development

The journey of a novel chemical entity from initial synthesis to a viable drug candidate is fraught with challenges, a significant portion of which can be attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule govern its interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[2][3] A thorough understanding and early optimization of these properties are therefore not merely academic exercises but critical determinants of a drug development program's success.[4][5]

This compound, with its distinct arrangement of amino, chloro, and methyl functional groups on a benzoic acid scaffold, presents a unique profile that warrants detailed investigation. While specific experimental data for this compound is not widely available in public literature, this guide will provide the foundational knowledge and detailed protocols necessary for its comprehensive characterization. For illustrative purposes, we will draw parallels with its isomer, 2-Amino-5-chloro-3-methylbenzoic acid, for which some data has been published.

This document will delve into the core physicochemical properties, the established methodologies for their determination, and the profound implications of these parameters in a drug discovery context.

Molecular Structure and Basic Properties

A foundational step in characterizing any chemical entity is to define its structure and fundamental properties.

Molecular Formula: C₈H₈ClNO₂

Molecular Weight: 185.61 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a paramount property, as a drug must be in solution to be absorbed and exert its therapeutic effect. Poor solubility is a frequent cause of failure in drug development.

Illustrative Data from an Isomer

A study on the isomer, 2-Amino-5-chloro-3-methylbenzoic acid, provides valuable insight into the solubility behavior of this class of compounds. The solubility was determined in various solvents at different temperatures, demonstrating a positive correlation with temperature.[6][7] Notably, acetone was found to be a good solvent for this isomer.[7]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[8]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-48 hours) until equilibrium is reached.

-

Sampling and Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

Quantification: The filtered supernatant is appropriately diluted, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[8][9]

-

Calculation: The original concentration in the saturated solution is calculated by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Caption: Experimental workflow for solubility determination by the shake-flask method.

Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for its ability to cross biological membranes.[4] It is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).

-

logP: The ratio of the concentration of a neutral compound in a biphasic system of an organic solvent (typically octan-1-ol) and water at equilibrium.

-

logD: The ratio of the concentration of a compound (both ionized and neutral forms) in an organic/aqueous system at a specific pH.

While experimental data for this compound is unavailable, a predicted XLogP3 value of 2.3 is available for the isomer 2-Amino-5-chloro-3-methylbenzoic acid, suggesting moderate lipophilicity.[10][11]

Experimental Protocol: Shake-Flask Method for logP/logD Determination

Methodology:

-

Preparation: A known amount of the compound is dissolved in the aqueous phase (e.g., water for logP, a buffer of specific pH for logD). An equal volume of octan-1-ol is added.

-

Equilibration: The mixture is vigorously shaken for a set period to allow for partitioning between the two phases, followed by centrifugation to ensure complete phase separation.

-

Quantification: The concentration of the compound in both the aqueous and octan-1-ol phases is determined using a suitable analytical technique like HPLC-UV.

-

Calculation:

-

logP = log ([Concentration in Octanol] / [Concentration in Water])

-

logD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer])

-

Ionization Constant (pKa): The Influence of pH on Molecular Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, both the carboxylic acid and the amino group are ionizable. The pKa values will dictate the charge of the molecule at different physiological pHs, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration for pKa Determination

Methodology:

-

Solution Preparation: A solution of the compound is prepared in water or a co-solvent system if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values are determined from the inflection points of the curve, often at the half-equivalence points.[8]

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Profile

Spectroscopic analysis provides invaluable information about the chemical structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure by providing information about the chemical environment of the hydrogen and carbon atoms.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule based on their characteristic vibrational frequencies.[12]

-

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Thermal Properties: Melting Point

The melting point is a fundamental physical property that is indicative of the purity and crystalline nature of a solid compound. For the isomer 2-Amino-5-chloro-3-methylbenzoic acid, a melting point range of 238-243 °C has been reported.[13][14]

Experimental Protocol: Capillary Melting Point Determination

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting point range.

Conclusion and Future Directions

This technical guide has outlined the critical physicochemical properties of this compound and provided detailed, field-proven methodologies for their experimental determination. While a lack of published data for this specific molecule necessitates a predictive and procedural approach, the principles and protocols described herein offer a robust framework for its comprehensive characterization.

For researchers and drug development professionals, the systematic evaluation of solubility, lipophilicity, pKa, and thermal and spectroscopic properties is a non-negotiable step in advancing a compound through the discovery pipeline. The insights gained from such studies are instrumental in building predictive models, optimizing lead compounds, and ultimately, designing safer and more effective medicines. It is our hope that this guide will serve as a valuable resource for initiating and guiding the empirical investigation of this compound and other novel chemical entities.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Pharmaceutical Sciences and Research, 7(2), 95-99.

- Kyriakos, T., & Walker, D. K. (2001). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Organic Chemistry, 5(7), 647-661.

- Fiveable. (n.d.). Physicochemical properties. In Medicinal Chemistry Class Notes.

- Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- WuXi AppTec. (n.d.). Physicochemical Property Study.

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Benzoic Acid.

- ResearchGate. (2025).

- ResearchGate. (2025).

- Target Analysis. (n.d.).

- ChemicalBook. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid synthesis.

- PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid.

- AK Scientific, Inc. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid.

- PubChem. (n.d.). 4-Amino-2-chloro-3-methylbenzoic acid.

- Ye, J., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.

- CymitQuimica. (n.d.). 2-Amino-6-chloro-3-methylbenzoic Acid.

- Echemi. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid.

- Peritum Innovations LLP. (n.d.). Cas No 20776-67-4 2-Amino-5-Chloro-3-Methylbenzoic Acid.

- BLD Pharm. (n.d.). This compound.

- Zora.uzh.ch. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Chemsrc. (2025). 2-Amino-5-chloro-3-methylbenzoic acid.

- ChemicalBook. (2023). 2-amino-6-chloro-3-methylbenzoic acid.

- Sigma-Aldrich. (n.d.). This compound.

- Oakwood Chemical. (n.d.). 6-Amino-2-chloro-3-methyl-benzoic acid, 1 gram.

- Parchem. (n.d.). This compound (Cas 6212-33-5).

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- ACS Publications. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.

- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

- BLD Pharm. (n.d.). 2-Amino-6-chloro-3-methylbenzoic Acid.

- Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-.

- Echemi. (2025). 6-amino-3-chloro-2-methylbenzoic acid.

- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

- ResearchGate. (2021).

- PubChem. (n.d.). 2-Amino-3-methylbenzoic acid.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzoic acid – Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD) [zora.uzh.ch]

- 10. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. aksci.com [aksci.com]

- 14. 2-Amino-5-chloro-3-methylbenzoic acid 97 20776-67-4 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Amino-5-chloro-3-methylbenzoic Acid (CAS No. 155184-82-0): Properties and Synthetic Applications

Introduction

2-Amino-5-chloro-3-methylbenzoic acid, identified by CAS number 155184-82-0, is a highly functionalized aromatic carboxylic acid. This compound, a derivative of anthranilic acid, serves as a critical intermediate in the synthesis of high-value chemical entities, most notably in the agrochemical sector. Its strategic substitution pattern, featuring an amine, a carboxylic acid, a chlorine atom, and a methyl group, provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic protocols for its preparation and utilization, and an exploration of its significance in industrial and research applications, with a particular focus on its pivotal role in the synthesis of the insecticide chlorantraniliprole.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-chloro-3-methylbenzoic acid is fundamental for its effective handling, reaction optimization, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 155184-82-0 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| IUPAC Name | 2-amino-5-chloro-3-methylbenzoic acid | [2] |

| Synonyms | 5-Chloro-3-methylanthranilic acid, 2-Amino-5-chloro-m-toluic acid | [2][3] |

| Appearance | White to light yellow or light red powder/crystal | [4] |

| Melting Point | 239-243 °C (decomposes) | [1][5] |

| Solubility | Poor solubility in water. Soluble in various organic solvents. | [6][7] |

| Purity | Typically >97% | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2-Amino-5-chloro-3-methylbenzoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons, the methyl group, the amine, and the carboxylic acid proton. A patent for the preparation of this compound provides the following characteristic peaks in DMSO-d₆:

-

δ 11.51 ppm (s, 1H, -COOH) : The acidic proton of the carboxylic acid, typically a broad singlet.

-

δ 7.78 ppm (s, 1H, Ar-H) : Aromatic proton.

-

δ 7.21 ppm (s, 1H, Ar-H) : Aromatic proton.

-

δ 5.87 ppm (s, 2H, -NH₂) : The two protons of the primary amine, often appearing as a broad singlet.

-

δ 2.10 ppm (s, 3H, -CH₃) : The three protons of the methyl group.[8]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

-

N-H stretching of the primary amine.

-

O-H stretching of the carboxylic acid.

-

C=O stretching of the carboxylic acid.

-

C-N stretching of the aromatic amine.

-

C-Cl stretching .

-

Aromatic C-H and C=C stretching .

While a specific, readily available, peer-reviewed spectrum for this compound is not prevalent, data for the closely related 2-amino-3-methylbenzoic acid shows characteristic vibrations that can be extrapolated.[9]

Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

The synthesis of 2-Amino-5-chloro-3-methylbenzoic acid is a multi-step process that has been optimized for industrial-scale production. A common and well-documented route starts from m-toluic acid.

Synthetic Pathway Overview

Caption: Convergent synthesis of Chlorantraniliprole.

Experimental Workflow: Synthesis of Chlorantraniliprole

The following is a generalized protocol for the coupling reaction. [3][10]

-

Formation of the Benzoxazinone Intermediate:

-

In a reaction vessel, combine 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., acetonitrile).

-

Add a base, such as 3-methylpyridine.

-

Cool the mixture and add methanesulfonyl chloride dropwise to facilitate the cyclization to the benzoxazinone intermediate.

-

-

Aminolysis to form Chlorantraniliprole:

-

The benzoxazinone intermediate is then reacted with an aqueous solution of methylamine. This ring-opening reaction forms the final N-methylamide of chlorantraniliprole.

-

The product is then isolated through filtration and purified by recrystallization.

-

Potential in Medicinal Chemistry

While the most prominent application of 2-Amino-5-chloro-3-methylbenzoic acid is in agrochemicals, its structural motif, the anthranilic acid scaffold, is a well-established pharmacophore in drug discovery. [8][11] Derivatives of anthranilic acid are known to exhibit a wide range of biological activities, including:

-

Anti-inflammatory properties : The "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of N-phenylanthranilic acid. [7][12]The structural features of 2-amino-5-chloro-3-methylbenzoic acid make it a plausible starting material for the synthesis of novel NSAIDs.

-

Antimicrobial and Antiviral Activity : Various substituted anthranilic acid derivatives have been investigated for their potential as antimicrobial and antiviral agents. [8]* Anticancer Activity : The anthranilic acid scaffold is present in molecules that act as inducers of apoptosis and inhibitors of various signaling pathways implicated in cancer. [8]* Skeletal Muscle Relaxants : Derivatives of 2-amino-5-chlorobenzophenone, which can be synthesized from related precursors, have shown potential as skeletal muscle relaxants. [13][14] The diverse reactivity of the amine and carboxylic acid functional groups, along with the potential for further modification at the chlorinated position, makes 2-Amino-5-chloro-3-methylbenzoic acid a valuable starting point for generating compound libraries for screening against various biological targets. [6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2-Amino-5-chloro-3-methylbenzoic acid.

-

Hazard Classification : It may cause an allergic skin reaction (Skin Sens. 1). [2][5]It is also considered harmful to aquatic life with long-lasting effects. [2]* Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. In case of dust formation, use a suitable respirator. [5]* First Aid :

-

Skin contact : Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.

-

Eye contact : Rinse cautiously with water for several minutes.

-

Inhalation : Move to fresh air.

-

Ingestion : Rinse mouth and seek medical advice.

-

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container. [6]

Conclusion

2-Amino-5-chloro-3-methylbenzoic acid (CAS No. 155184-82-0) is a compound of significant industrial importance, primarily as an indispensable intermediate in the synthesis of the insecticide chlorantraniliprole. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for large-scale chemical production. Furthermore, its core anthranilic acid structure suggests a latent potential for applications in medicinal chemistry and drug discovery, an area that warrants further exploration by researchers. This guide provides a solid foundation of technical information to support and inspire future research and development involving this versatile chemical entity.

References

- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.

-

2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

PROCESS FOR PREPARING CHLORANTRANILIPROLE. (2024, June 6). TREA. Retrieved January 20, 2026, from [Link]

-

Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024, July 30). Retrieved January 20, 2026, from [Link]

-

Preparation method of chlorantraniliprole and intermediate thereof. (n.d.). Eureka | Patsnap. Retrieved January 20, 2026, from [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018, March 8). DergiPark. Retrieved January 20, 2026, from [Link]

- Process for the preparation of chlorantraniliprole. (n.d.). Google Patents.

-

PROCESS FOR PREPARATION OF ANTHRANILAMIDES. (2019, December 6). European Patent Office. Retrieved January 20, 2026, from [Link]

- CN103058993B - Chlorantraniliprole preparation method. (n.d.). Google Patents.

-

Synthesis, physicochemical and biological evaluationof 2-amino-5-chlorobenzophenone derivatives aspotent skeletal muscle relaxants. (2025, June 28). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022, March 24). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Synthesis, Physicochemical and Biological Evaluation of 2-Amino-5-Chlorobenzophenone Derivatives As Potent Skeletal Muscle Relaxants. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Benzoic acid, 2-amino-5-chloro-, methyl ester. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (2019, July 1). Bioorganic & Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved January 20, 2026, from [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

-

2-Amino-5-chloro-3-methylbenzoic acid. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.

-

Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Eureka | Patsnap. Retrieved January 20, 2026, from [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

Sources

- 1. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2-Amino-5-chloro-3-methylbenzoic Acid | 20776-67-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2-Amino-5-chloro-3-methylbenzoic acid 97 20776-67-4 [sigmaaldrich.com]

- 6. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid [quickcompany.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Amino-2-chloro-3-methylbenzoic Acid

A Predictive and Comparative Analysis

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-Amino-2-chloro-3-methylbenzoic acid, a substituted anthranilic acid derivative of interest to researchers in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific isomer, this guide employs a predictive approach grounded in the fundamental principles of spectroscopic interpretation and comparative data from its isomers, primarily 2-Amino-5-chloro-3-methylbenzoic acid. We present predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), coupled with detailed, field-proven experimental protocols for data acquisition. The causality behind spectral features is explained, offering researchers a robust framework for the identification and characterization of this and related molecules.

Introduction: The Structural Elucidation Challenge

This compound belongs to the class of substituted benzoic acids, which are pivotal scaffolds in the synthesis of a wide array of pharmacologically active compounds. Accurate and unambiguous structural confirmation is a cornerstone of the drug discovery and development process, ensuring the integrity of subsequent biological and toxicological studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Molecular Structure and Predicted Spectroscopic Overview

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. The arrangement of functional groups and substituents on the aromatic ring dictates the electronic environment of each atom, which in turn governs its interaction with electromagnetic radiation and its behavior in the mass spectrometer.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, causing an upfield shift (shielding) of the ortho and para protons. Conversely, the carboxylic acid (-COOH) and chloro (-Cl) groups are electron-withdrawing, leading to a downfield shift (deshielding) of nearby protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ar-H (H-4) | ~7.3 - 7.5 | d | ~8.0 | Downfield due to proximity to the electron-withdrawing Cl group. |

| Ar-H (H-5) | ~6.8 - 7.0 | d | ~8.0 | Upfield due to the strong electron-donating effect of the para-amino group. |

| -COOH | ~11.0 - 13.0 | br s | - | Highly deshielded acidic proton, signal is often broad. |

| -NH₂ | ~5.0 - 6.0 | br s | - | Chemical shift can vary with solvent and concentration; signal is often broad due to quadrupole effects and exchange. |

| -CH₃ | ~2.2 - 2.4 | s | - | Typical chemical shift for a methyl group attached to an aromatic ring. |

For comparison, the reported ¹H NMR of the isomer 2-Amino-5-chloro-3-methylbenzoic acid shows aromatic protons at δ 7.78 and 7.21 ppm, an amine proton signal at δ 5.87 ppm, a methyl signal at δ 2.10 ppm, and a carboxylic acid proton at δ 11.51 ppm.[1] The difference in the substitution pattern will lead to distinct chemical shifts and coupling patterns for the aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -COOH | ~168 - 172 | Typical range for a carboxylic acid carbon. |

| C-6 (C-NH₂) | ~145 - 150 | Downfield shift due to the attached nitrogen atom. |

| C-2 (C-Cl) | ~130 - 135 | Downfield shift due to the attached chlorine atom. |

| C-4 | ~130 - 135 | Aromatic carbon deshielded by the adjacent chloro group. |

| C-5 | ~115 - 120 | Aromatic carbon shielded by the para-amino group. |

| C-1 (C-COOH) | ~110 - 115 | Shielded by the ortho-amino group. |

| C-3 (C-CH₃) | ~135 - 140 | Aromatic carbon bearing the methyl group. |

| -CH₃ | ~18 - 22 | Typical range for a methyl group on an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the observation of exchangeable protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for ¹H NMR, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and a sufficient number of scans to obtain a high-quality spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Figure 2. General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=O bonds of the carboxylic acid, the N-H bonds of the amine, the C-H bonds of the aromatic ring and the methyl group, and the C-Cl bond.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine |

| 2500-3300 | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1500-1600 | N-H bend | Primary Amine |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 700-800 | C-Cl stretch | Aryl Halide |

The PubChem database indicates the availability of an FTIR spectrum for 2-Amino-5-chloro-3-methylbenzoic acid, which would serve as an excellent comparative reference.[2]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Objective: To obtain a high-quality transmission IR spectrum of the solid sample.

Methodology:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) to the mortar.

-

Gently and thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument's software will ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Figure 3. Workflow for preparing a KBr pellet for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural insights.

Predicted Mass Spectrum (Electron Ionization)

In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. For this compound, the molecular ion peak (M⁺) is expected to be observed, along with characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Ion | Fragmentation Pathway |

| 185/187 | [M]⁺ | Molecular ion (presence of chlorine isotope pattern) |

| 168/170 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group |

| 140/142 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 125 | [M-COOH-CH₃]⁺ | Subsequent loss of the methyl group |

The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is a key diagnostic feature.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and obtain a fragmentation pattern for structural confirmation.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).

-

-

Ionization:

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment-rich spectra. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight with minimal fragmentation.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Figure 4. General workflow for mass spectrometry analysis.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging the known spectroscopic data of its isomer, 2-Amino-5-chloro-3-methylbenzoic acid, and applying fundamental principles of spectroscopy, a comprehensive and scientifically grounded spectroscopic profile has been constructed. The inclusion of detailed, field-proven experimental protocols provides researchers with the practical knowledge required to acquire high-quality data for this and related compounds. This guide serves as a valuable resource for the unambiguous structural confirmation of this compound, thereby supporting its potential applications in drug discovery and development.

References

-

PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

A Technical Guide to the Isomers of Amino-chloro-methylbenzoic Acid: Synthesis, Properties, and Applications

Abstract: The positional isomers of Amino-chloro-methylbenzoic acid represent a class of multifaceted chemical intermediates crucial to the fields of agrochemical and pharmaceutical development. The specific arrangement of the amino, chloro, and methyl substituents on the benzoic acid core dictates the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth analysis of several key isomers, offering a comparative study of their synthesis, properties, and characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and provides validated protocols, serving as a vital resource for researchers, chemists, and professionals in drug discovery and material science.

Introduction: The Significance of Substituent Position

Isomerism in substituted aromatic compounds is a fundamental concept that dramatically influences molecular behavior. In the case of Amino-chloro-methylbenzoic acid, the molecule's utility as a synthetic building block is entirely dependent on the specific locations of the amino (-NH₂), chloro (-Cl), and methyl (-CH₃) groups relative to the carboxylic acid (-COOH). This structural variation impacts electronic effects (electron-donating vs. withdrawing groups), steric hindrance, and the potential for intramolecular interactions, such as hydrogen bonding.

These subtle differences have profound consequences. For instance, 2-Amino-5-chloro-3-methylbenzoic acid is a key intermediate in the synthesis of modern insecticides like chlorantraniliprole.[1] Its specific isomeric form is critical for the subsequent cyclization and amidation reactions that form the final active ingredient. Other isomers are explored in medicinal chemistry for their potential biological activities, including the development of new therapeutic agents.[2][3][4] Understanding the unique characteristics of each isomer is therefore paramount for designing efficient synthetic routes and for the rational design of novel, high-value molecules.

Isomeric Structures and Nomenclature

The benzoic acid core allows for numerous positional isomers. The molecular formula for all isomers is C₈H₈ClNO₂, with a corresponding molecular weight of approximately 185.61 g/mol .[5][6] Below are several documented isomers, each with a unique Chemical Abstracts Service (CAS) number and substitution pattern.

-

2-Amino-5-chloro-3-methylbenzoic acid (CAS: 20776-67-4)[7][8]

-

2-Amino-4-chloro-5-methylbenzoic acid (CAS: 155184-81-9)[9][10]

-

2-Amino-5-chloro-4-methylbenzoic acid (CAS: 637347-67-2)[2]

-

2-Amino-6-chloro-3-methylbenzoic acid (CAS: 857005-81-3)[11][12]

-

4-Amino-2-chloro-5-methylbenzoic acid (CAS: 1357944-41-2)[6]

-

4-Amino-5-chloro-2-methylbenzoic acid (CAS: 2168299-07-6)[5]

-

4-Amino-2-chloro-3-methylbenzoic acid (CAS: 134331-62-7)[13]

The structural diversity among these isomers is illustrated below.

Caption: Chemical structures of representative Amino-chloro-methylbenzoic acid isomers.

Synthetic Pathways: A Focus on Regioselectivity

The synthesis of a specific isomer is a challenge in regiochemistry. The directing effects of the substituents on the aromatic ring must be carefully considered to achieve the desired substitution pattern. A common strategy involves the electrophilic aromatic substitution of a precursor molecule.

A prime example is the synthesis of 2-Amino-5-chloro-3-methylbenzoic acid , a commercially significant intermediate. A prevalent route starts from 2-amino-3-methylbenzoic acid.[1][14] The key step is a regioselective chlorination.

Causality in Reagent Selection: The choice of chlorinating agent is critical. While elemental chlorine can be used, it often requires harsh conditions and can lead to over-chlorination or other side products.[14] N-chlorosuccinimide (NCS) is frequently preferred as it is a milder and more selective source of electrophilic chlorine.[1][2] The strong ortho, para-directing effect of the amino group, coupled with the activating effect of the methyl group, directs the incoming chlorine atom primarily to the 5-position, which is para to the amino group and sterically accessible. Another effective chlorinating agent reported for this transformation is cyanuric chloride.[1]

The general workflow for this synthesis is outlined below.

Caption: General experimental workflow for the synthesis of 2-Amino-5-chloro-3-methylbenzoic acid.

Comparative Physicochemical Properties

The position of the substituents directly influences properties such as melting point and solubility. These variations arise from differences in crystal packing, dipole moment, and the capacity for inter- and intramolecular hydrogen bonding.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | 185.61 | 239-243 |

| 2-Amino-4-chloro-5-methylbenzoic acid | 155184-81-9 | 185.61 | Data not readily available |

| 2-Amino-5-chloro-4-methylbenzoic acid | 637347-67-2 | 185.61 | Data not readily available |

| 2-Amino-6-chloro-3-methylbenzoic acid | 857005-81-3 | 185.61 | Data not readily available |

| 4-Amino-2-chloro-5-methylbenzoic acid | 1357944-41-2 | 185.61 | Data not readily available |

| 4-Amino-5-chloro-2-methylbenzoic acid | 2168299-07-6 | 185.61 | Data not readily available |

Solubility Insights: Generally, these compounds are sparingly soluble in water but show increased solubility in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[2] For 2-Amino-5-chloro-3-methylbenzoic acid, its solubility has been systematically studied in various pure and binary solvent systems, which is critical data for optimizing crystallization and purification processes in industrial production.[15] The amphoteric nature of the amino acid functionality means that solubility is also highly pH-dependent.[16]

Spectroscopic Characterization: Distinguishing Isomers

Unambiguous identification of a specific isomer requires a combination of spectroscopic techniques. Each method provides unique structural information.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for confirming the presence of key functional groups.

-

-COOH: A very broad O-H stretching band is expected from approximately 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.[2] A sharp C=O stretch will appear around 1700 cm⁻¹.[17]

-

-NH₂: Two distinct N-H stretching peaks are typically observed in the 3300-3500 cm⁻¹ region.[17]

-

Aromatic Ring: C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. The substitution pattern can be inferred from the C-H out-of-plane bending bands in the 700-900 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise substitution pattern.

-

¹H NMR: The chemical shift and splitting patterns of the aromatic protons are highly diagnostic. For example, two protons that are ortho to each other will appear as doublets with a coupling constant (J) of ~7-9 Hz. The number of signals and their multiplicities directly reveal the substitution arrangement. The protons of the -NH₂ and -COOH groups will appear as broad singlets that are often exchangeable with D₂O.

-

¹³C NMR: The number of distinct signals in the aromatic region (typically 110-150 ppm) corresponds to the number of chemically non-equivalent carbon atoms, providing further confirmation of the isomeric structure.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight (185.61). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing definitive evidence for the presence of a single chlorine atom.

Applications and Biological Activity

The primary application of these isomers is as advanced intermediates in organic synthesis.

-

Agrochemicals: As mentioned, 2-Amino-5-chloro-3-methylbenzoic acid is a vital building block for chlorantraniliprole, a widely used insecticide.[1] The specific arrangement of its functional groups is essential for the efficacy of the final product.

-

Pharmaceuticals: The substituted aminobenzoic acid scaffold is present in numerous biologically active molecules. Derivatives are investigated for a range of therapeutic applications. For example, related 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy.[3] Similarly, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated anticancer properties by targeting PI3K/AKT pathways.[4] This suggests that the isomers of amino-chloro-methylbenzoic acid are promising starting points for developing novel therapeutic agents.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity. It is based on methods described in the literature.[1][2][14]

Objective: To synthesize 2-Amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid via electrophilic chlorination.

Materials:

-

2-Amino-3-methylbenzoic acid (1.0 eq)

-

N-chlorosuccinimide (NCS) (1.1 eq)

-

N,N-dimethylformamide (DMF)

-

Deionized Water (Ice Cold)

-

Methanol or Ethanol

-

TLC plates (Silica gel 60 F₂₅₄)

-

Mobile Phase (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-3-methylbenzoic acid (1.0 eq).

-

Dissolution: Add a sufficient volume of DMF to dissolve the starting material completely.

-

Reagent Addition: Add N-chlorosuccinimide (1.1 eq) to the solution portion-wise over 10-15 minutes. The portion-wise addition helps to control any initial exotherm.

-

Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction progress by TLC every 30 minutes. Spot the starting material and the reaction mixture on a TLC plate and elute with the mobile phase. The reaction is complete when the starting material spot is no longer visible.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-cold deionized water with vigorous stirring. A solid precipitate should form.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual DMF and succinimide.

-

Purification (Self-Validation): The crude product's purity can be initially assessed by its melting point. For high purity, recrystallize the solid from a suitable solvent such as methanol or ethanol.[1] The formation of well-defined crystals is an indicator of increased purity.

-

Drying and Characterization: Dry the purified solid in a vacuum oven. Determine the final yield. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Purity should also be confirmed by HPLC analysis.

Safety Precautions:

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

DMF is a skin and respiratory irritant. NCS is an irritant. Handle with care.

Conclusion

The isomers of Amino-chloro-methylbenzoic acid are more than mere structural curiosities; they are valuable chemical entities whose properties and reactivity are finely tuned by the specific arrangement of their functional groups. This guide has detailed the synthesis, characterization, and comparative properties of these important compounds. The provided protocols and causal explanations are designed to empower researchers to make informed decisions in their synthetic endeavors. As the demand for novel agrochemicals and pharmaceuticals continues to grow, a deep understanding of these versatile building blocks will undoubtedly pave the way for future innovations in chemical synthesis and drug development.

References

-

[1] Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved from [Link]

-

[5] PubChem. (n.d.). 4-Amino-5-chloro-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

[7] Oakwood Chemical. (n.d.). 2-Amino-5-chloro-3-methylbenzoic Acid, min 98%. Retrieved from [Link]

-

[18] Chemspace. (n.d.). 5-amino-4-[(4-chloro-2-fluorophenyl)amino]-2-methylbenzoic acid. Retrieved from [Link]

-

[19] PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

[20] Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Retrieved from

-

[21] Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Retrieved from

-

[22] RayBiotech. (n.d.). 4-Amino-5-Chloro-2-Methoxybenzoic Acid. Retrieved from [Link]

-

[23] Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester. Retrieved from

-

[24] PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

[25] Morie, T., Kato, S., Harada, H., Yoshida, N., & Matsumoto, J. (1994). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Chemical & Pharmaceutical Bulletin, 42(4), 877–882. Retrieved from [Link]

-

[26] NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

[9] CAS. (n.d.). 2-Amino-4-chloro-5-methylbenzoic acid. CAS Common Chemistry. Retrieved from [Link]

-

[27] NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

[13] PubChem. (n.d.). 4-Amino-2-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

[3] Al-Bayati, F. I., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Retrieved from [Link]

-

[28] Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(11), 1475. Retrieved from [Link]

-

[29] PubChem. (n.d.). Benzoic acid, 5-amino-2-chloro-4-sulfo-. National Center for Biotechnology Information. Retrieved from [Link]

-

[30] PubChem. (n.d.). 2-Amino-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

[15] Ye, J., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Journal of Chemical & Engineering Data, 66(6), 2468-2479. Retrieved from [Link]

-

[31] Chem-Impex. (n.d.). 2-Amino-4-chloro-5-methylbenzoic acid. Retrieved from [Link]

-

[4] Al-Dhabi, N. A., et al. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 29(1), 123. Retrieved from [Link]

-

[32] S. A. Khan, et al. (2005). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 10(1), 107-114. Retrieved from [Link]

-

[33] ResearchGate. (n.d.). Protolytic and complexing properties of some isomeric aromatic amino acids in aqueous solution. Retrieved from [Link]

-

[34] ChemBK. (n.d.). 3-Chloro-6-methylbenzoic acid. Retrieved from [Link]

-

[16] Abdulsattar, S. A. (2020). PROPERTIES OF AMINO ACIDS. University of Baghdad. Retrieved from [Link]

-

[35] Chem-Impex. (n.d.). 3-Chloro-2-methylbenzoic acid. Retrieved from [Link]

-

[36] Maugeri, Z., et al. (2018). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Molecules, 23(12), 3249. Retrieved from [Link]

Sources

- 1. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2-Amino-5-chloro-4-methylbenzoic acid | 637347-67-2 | Benchchem [benchchem.com]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation [mdpi.com]

- 5. 4-Amino-5-chloro-2-methylbenzoic acid | C8H8ClNO2 | CID 22978901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-chloro-5-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 20776-67-4|2-Amino-5-chloro-3-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. scbt.com [scbt.com]

- 11. 857005-81-3|2-Amino-6-chloro-3-methylbenzoic Acid|BLD Pharm [bldpharm.com]

- 12. 2-amino-6-chloro-3-methylbenzoic acid | 857005-81-3 [chemicalbook.com]

- 13. 4-Amino-2-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 53430651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 5-amino-4-[(4-chloro-2-fluorophenyl)amino]-2-methylbenzoic acid - C14H12ClFN2O2 | CSMB14806503349 [chem-space.com]

- 19. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 21. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 22. raybiotech.com [raybiotech.com]

- 23. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]

- 24. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Benzoic acid, 2-amino-5-chloro-, methyl ester [webbook.nist.gov]

- 27. Benzoic acid, 2-amino-5-chloro-, methyl ester [webbook.nist.gov]

- 28. mdpi.com [mdpi.com]

- 29. Benzoic acid, 5-amino-2-chloro-4-sulfo- | C7H6ClNO5S | CID 79952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. chemimpex.com [chemimpex.com]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. chembk.com [chembk.com]

- 35. chemimpex.com [chemimpex.com]

- 36. mdpi.com [mdpi.com]

The Emerging Biological Potential of 6-Amino-2-chloro-3-methylbenzoic Acid Derivatives

An In-Depth Technical Guide

Abstract

Derivatives of anthranilic acid represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide delves into the prospective biological activities of a specific, yet underexplored, class of compounds: derivatives of 6-Amino-2-chloro-3-methylbenzoic acid. By leveraging established knowledge of related anthranilic and benzoic acid analogs, this document provides a predictive framework and detailed experimental methodologies for investigating their potential as anti-inflammatory, anticancer, and antimicrobial agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Anthranilic Acid Scaffold

Anthranilic acid, or 2-aminobenzoic acid, is a privileged scaffold in drug discovery. Its derivatives are known to possess a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties[1][2]. The "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and flufenamic acid, are classic examples of N-aryl anthranilic acid derivatives[2]. The core structure, featuring a carboxylic acid and an amino group on a benzene ring, provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, is a substituted anthranilic acid. The specific substitutions—a chloro group at position 2, a methyl group at position 3, and the amino group at position 6—are expected to significantly influence its physicochemical properties and biological interactions compared to the parent molecule. This guide outlines the scientific rationale and experimental pathways to explore the therapeutic potential of its derivatives.

Potential as Anti-inflammatory Agents

The most established activity of anthranilic acid derivatives is their anti-inflammatory effect, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]

Proposed Mechanism of Action: COX Inhibition